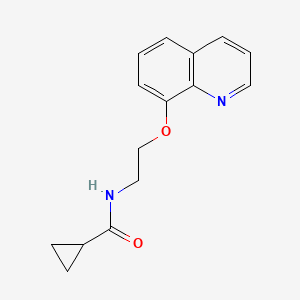

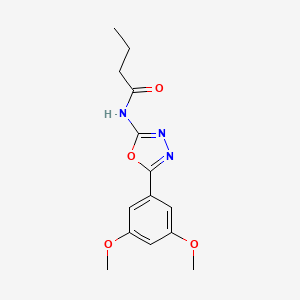

![molecular formula C23H25ClN2O4 B2497272 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one CAS No. 869340-76-1](/img/structure/B2497272.png)

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chromen-2-one derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds and progressing through a series of reactions to introduce various functional groups. For instance, a protocol may start with the formation of a chromen-2-one backbone followed by the introduction of a piperazine moiety and further functionalization with chlorophenyl and hydroxyethyl groups (Wang Jin-peng, 2013). The synthesis process is characterized by its need for precise control of reaction conditions and the use of specific reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is determined using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial configuration. For example, studies on similar compounds have detailed their crystalline structure, showing how the chromen-2-one core and attached groups orient themselves in solid form (I. Manolov, Bernd Morgenstern, K. Hegetschweiler, 2012). This structural information is crucial for understanding the compound's potential interactions with biological targets or other chemical entities.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

Synthetic Approaches and Binding Affinity : Research on structurally related compounds includes the development of synthetic methodologies that enable the efficient creation of chromene-based conjugates with potential biological activities. For instance, substituted chromene derivatives have been synthesized via multi-component reactions, demonstrating significant anti-proliferative activities against human breast cancer cell lines and kidney cells. Molecular docking studies of these compounds against specific proteins, such as Bcl-2, have shown good binding affinity, suggesting potential therapeutic applications (Parveen et al., 2017).

Antimicrobial and Antifungal Activities

Antibacterial and Antifungal Efficacy : Certain chromene compounds have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, the study on the synthesis of novel chromene derivatives highlights their application in combating microbial infections. The compounds displayed varying degrees of activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Antiproliferative Activities

Cancer Cell Line Studies : The antitumor potential of chromene derivatives has been explored through studies on their effects on cancer cell lines. These compounds exhibit promising antiproliferative activities against various cancer cell types, indicating their potential in cancer therapy. For example, certain derivatives have shown better anti-proliferative activities than known drugs like curcumin, suggesting their utility in developing new cancer treatments (Parveen et al., 2017).

Anticonvulsant and Antioxidant Properties

Evaluation of Biological Activities : Studies have also extended to evaluating the anticonvulsant and antioxidant properties of chromene-based compounds. These investigations provide insights into the multifaceted applications of such molecules in treating neurological disorders and oxidative stress-related diseases. The synthesis and biological evaluation of chromene derivatives highlight their potential therapeutic benefits in various domains (Aytemir et al., 2004).

Mécanisme D'action

Target of Action

It is known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This interaction could potentially lead to the inhibition or activation of these pathways, resulting in the observed biological effects .

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, resulting in the observed biological effects .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4/c1-15-18-6-7-20(28)19(14-26-10-8-25(9-11-26)12-13-27)22(18)30-23(29)21(15)16-2-4-17(24)5-3-16/h2-7,27-28H,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHWYWVABSFBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

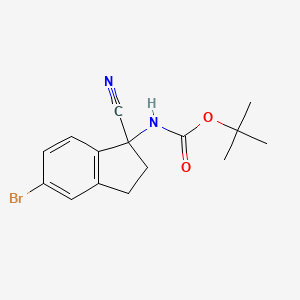

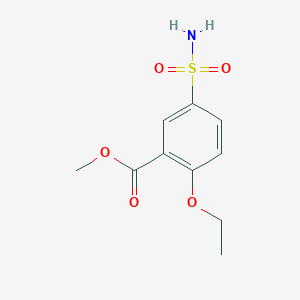

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

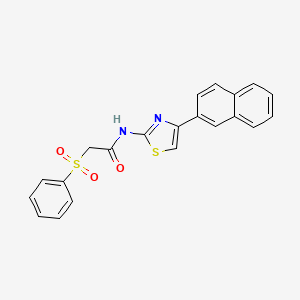

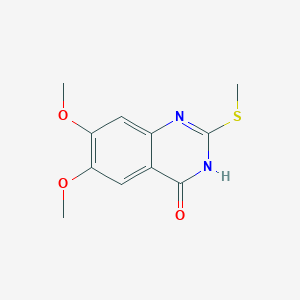

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

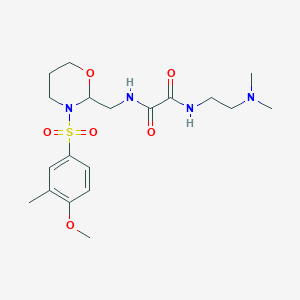

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)